rac-(1R,2S)-4,4-difluorocyclopentane-1,2-diamine dihydrochloride rac-(1R,2S)-4,4-difluorocyclopentane-1,2-diamine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 2703392-34-9
VCID: VC11634679
InChI: InChI=1S/C5H10F2N2.2ClH/c6-5(7)1-3(8)4(9)2-5;;/h3-4H,1-2,8-9H2;2*1H/t3-,4+;;
SMILES:
Molecular Formula: C5H12Cl2F2N2
Molecular Weight: 209.06 g/mol

rac-(1R,2S)-4,4-difluorocyclopentane-1,2-diamine dihydrochloride

CAS No.: 2703392-34-9

Cat. No.: VC11634679

Molecular Formula: C5H12Cl2F2N2

Molecular Weight: 209.06 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

rac-(1R,2S)-4,4-difluorocyclopentane-1,2-diamine dihydrochloride - 2703392-34-9

Specification

CAS No. 2703392-34-9
Molecular Formula C5H12Cl2F2N2
Molecular Weight 209.06 g/mol
IUPAC Name (1S,2R)-4,4-difluorocyclopentane-1,2-diamine;dihydrochloride
Standard InChI InChI=1S/C5H10F2N2.2ClH/c6-5(7)1-3(8)4(9)2-5;;/h3-4H,1-2,8-9H2;2*1H/t3-,4+;;
Standard InChI Key LCOMTVCWQWEOGC-NDXJVULZSA-N
Isomeric SMILES C1[C@H]([C@H](CC1(F)F)N)N.Cl.Cl
Canonical SMILES C1C(C(CC1(F)F)N)N.Cl.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a cyclopentane ring with cis-configured amine groups at the 1- and 2-positions and two fluorine atoms at the 4-position, forming a gem-difluoro motif. The dihydrochloride salt form enhances solubility in polar solvents, a critical factor for laboratory handling. The stereochemistry is defined by the (1R,2S) configuration, though the "rac-" prefix indicates a racemic mixture of enantiomers.

Table 1: Key Physicochemical Properties

PropertyValue
CAS No.2703392-34-9
Molecular FormulaC₅H₁₂Cl₂F₂N₂
Molecular Weight209.06 g/mol
IUPAC Name(1S,2R)-4,4-difluorocyclopentane-1,2-diamine; dihydrochloride
Purity95%
SMILES (Isomeric)C1C@HN.Cl.Cl
InChI KeyLCOMTVCWQWEOGC-NDXJVULZSA-N

The fluorine atoms inductively withdraw electron density, polarizing the cyclopentane ring and influencing the basicity of the amine groups. This electronic modulation is pivotal in coordination chemistry, where the compound may act as a ligand for transition metals.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of rac-(1R,2S)-4,4-difluorocyclopentane-1,2-diamine dihydrochloride likely involves a multi-step sequence starting from cyclopentene precursors. A plausible pathway includes:

  • Difluorination: Electrophilic fluorination of cyclopentene derivatives using reagents like Selectfluor® to introduce the gem-difluoro motif.

  • Diamine Formation: Ring-opening of an epoxide or aziridine intermediate with ammonia or amines under controlled conditions.

  • Resolution and Salt Formation: Precipitation of the racemic mixture as the dihydrochloride salt via treatment with hydrochloric acid.

A analogous synthesis for (1R,2R)-cyclohexane-1,2-diamine involves refluxing diamines with aldehydes in ethanol, followed by reduction with NaBH₄ . This method could be adapted for the cyclopentane analog by adjusting ring strain and steric effects.

Optimization Challenges

The gem-difluoro group imposes synthetic challenges due to its strong electron-withdrawing effects, which can deactivate the ring toward nucleophilic attacks. Kinetic studies of similar systems suggest that reaction temperatures above 80°C and polar aprotic solvents (e.g., DMF) are required to achieve reasonable yields .

Chemical Reactivity and Functionalization

Amine Group Reactivity

The primary amine groups participate in classic reactions:

  • Schiff Base Formation: Condensation with carbonyl compounds to form imines, useful in ligand design .

  • Metal Coordination: Binding to transition metals (e.g., Cu²⁺, Ni²⁺) to create catalysts for asymmetric transformations.

  • Acylation: Protection with Boc or Fmoc groups in peptide synthesis.

Fluorine-Specific Transformations

The C-F bonds are generally inert under mild conditions but can undergo defluorination under strong reducing agents (e.g., LiAlH₄) or radical-mediated processes. The gem-difluoro motif enhances hydrolytic stability compared to non-fluorinated analogs, as evidenced by accelerated shelf-life studies .

Applications in Research and Industry

Pharmaceutical Intermediates

Chiral diamines are pivotal in synthesizing protease inhibitors and kinase modulators. The fluorine atoms may improve metabolic stability and membrane permeability, though specific bioactivity data for this compound remain undisclosed.

Ligand Design

In asymmetric catalysis, diamines coordinate metals to form chiral environments. For example, (1R,2R)-cyclohexane-1,2-diamine derivatives are employed in Jacobsen epoxidation . The cyclopentane analog’s smaller ring size could alter enantioselectivity in Diels-Alder or Henry reactions.

Table 2: Comparison with Related Diamines

CompoundRing SizeFluorinationApplications
rac-(1R,2S)-4,4-Difluorocyclopentane-1,2-diamine dihydrochloride5-memberedgem-difluoroLigand synthesis, Pharma intermediates
(1S,2S)-4,4-Difluorocyclopentane-1,2-diol 5-memberedgem-difluoroSolubility modifier
(1R,2R)-Cyclohexane-1,2-diamine 6-memberedNoneAsymmetric catalysis

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